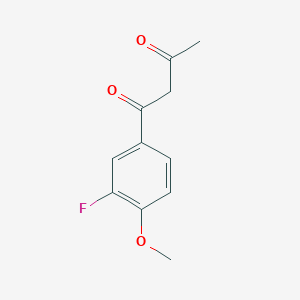
1-(3-Fluoro-4-methoxyphenyl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-methoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C11H11FO3 It is a derivative of butane-1,3-dione, where one of the phenyl groups is substituted with a fluoro and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)butane-1,3-dione typically involves the condensation of 3-fluoro-4-methoxybenzaldehyde with acetylacetone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the enolate formation from acetylacetone. The reaction mixture is then heated under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Fluoro-4-methoxyphenyl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-methoxyphenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
- 1-(4-Methoxyphenyl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
Uniqueness
1-(3-Fluoro-4-methoxyphenyl)butane-1,3-dione is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination of functional groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H11FO3 |
|---|---|
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C11H11FO3/c1-7(13)5-10(14)8-3-4-11(15-2)9(12)6-8/h3-4,6H,5H2,1-2H3 |
Clave InChI |
HJUOGLSAGGSPMI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C1=CC(=C(C=C1)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


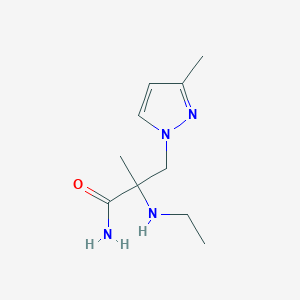
![4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13644418.png)
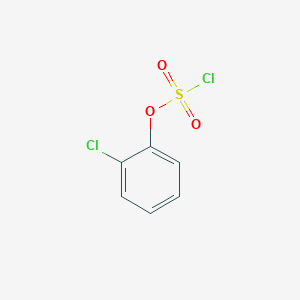
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoicacid](/img/structure/B13644432.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13644434.png)

![6'-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13644456.png)
![[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B13644458.png)
![2-[2-(2,5-Dimethylfuran-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13644463.png)
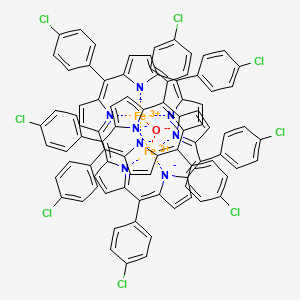
![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13644474.png)
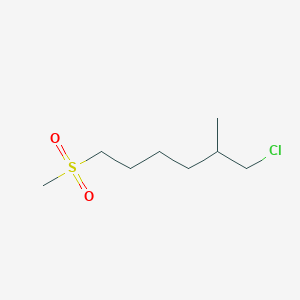

![2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-8,22-di(nonyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-dichloro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13644485.png)
